molecular formula C8H9FN2O2S B7972296 3-fluoro-N'-methylsulfonylbenzenecarboximidamide

3-fluoro-N'-methylsulfonylbenzenecarboximidamide

Cat. No.: B7972296
M. Wt: 216.23 g/mol
InChI Key: ZZBQGQDFHHOKRT-UHFFFAOYSA-N
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Description

3-fluoro-N'-methylsulfonylbenzenecarboximidamide is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

3-fluoro-N'-methylsulfonylbenzenecarboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-fluoro-N'-methylsulfonylbenzenecarboximidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, this compound is explored for its potential therapeutic properties, including its use in drug development and disease treatment. In industry, it is utilized in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 3-fluoro-N'-methylsulfonylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

3-fluoro-N'-methylsulfonylbenzenecarboximidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. For example, compounds with similar inclusion complex formation capabilities or those used in similar scientific applications can be considered. The comparison can help identify the unique features of this compound, such as its specific reactivity, stability, or efficacy in various applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and applications make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

IUPAC Name

3-fluoro-N'-methylsulfonylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBQGQDFHHOKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=C(C1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/N=C(\C1=CC(=CC=C1)F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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